molecular formula C7H14ClN B3113682 (R)-2-Allylpyrrolidine hydrochloride CAS No. 197230-28-7

(R)-2-Allylpyrrolidine hydrochloride

Cat. No. B3113682
M. Wt: 147.64 g/mol
InChI Key: NKBQANIGCPEPGT-FJXQXJEOSA-N
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Description

“®-2-Allylpyrrolidine hydrochloride” likely refers to a compound that contains an allyl group (a substituent with the structural formula H2C=CH-CH2-) and a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) in its structure . The “R” denotes the configuration of the chiral center in the molecule. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Allylpyrrolidine hydrochloride” would depend on its specific molecular structure. Factors such as solubility, stability, and reactivity would be influenced by the presence of the pyrrolidine ring, the allyl group, and the hydrochloride salt .

Scientific Research Applications

  • Asymmetric Synthesis of Nitrogen Heterocycles : A study by Nomura and Richards (2009) describes the use of trichloroacetamides and allylation or acylation, followed by ring-closing metathesis, to form unsaturated pyrrolidine and piperidine. These building blocks were used in the synthesis of various compounds, including a formal synthesis of (+)-anisomycin (Nomura & Richards, 2009).

  • Palladium-Catalyzed Allylic Substitutions : Stranne and Moberg (2001) explored the use of (R,R)-2-[(2,5-dimethylpyrrolidin-1-yl)methyl]pyridines in palladium-catalyzed allylations, noting that the enantioselectivity of the reaction depended on the conformation of the substituent (Stranne & Moberg, 2001).

  • Synthesis of Optically Active α-Branched Prolines : A study by Artman et al. (2009) detailed the use of (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride in the synthesis of branched prolines, highlighting its stability and utility in condensation reactions (Artman et al., 2009).

  • Decarboxylative Photoaddition : Kurauchi et al. (1985) demonstrated the photo-reaction of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with 3-butenoate, efficiently producing a 2-allylpyrrolidine adduct, showing potential for photochemical applications (Kurauchi et al., 1985).

  • Chiral Acyclic Diaminocarbene Ligands : Snead et al. (2010) used 2-alkylpyrrolidines to create acyclic diaminocarbenes (ADCs), which were further used to create palladium and rhodium complexes, highlighting the versatility of pyrrolidines in ligand formation (Snead et al., 2010).

  • Enantiomerically Pure Pyrrolidines : Delaye et al. (2010) reported on the synthesis of enantiomerically pure 2,3-disubstituted pyrrolidines, which are significant as building blocks in synthesizing molecules of biological interest (Delaye et al., 2010).

Future Directions

The future directions for research on “®-2-Allylpyrrolidine hydrochloride” would depend on its potential applications. Given the versatility of pyrrolidine-containing compounds in pharmaceutical and industrial applications, there could be interest in further exploring the properties and uses of this compound .

properties

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQANIGCPEPGT-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Allylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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